N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide
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Overview
Description
N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide is a chemical compound with the molecular formula C11H19NO It is known for its unique structure, which includes a cyclohexene ring substituted with multiple methyl groups and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide typically involves the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with an appropriate amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow processes to enhance efficiency and scalability. These methods often utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to facilitate the reaction . The optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for achieving high productivity and product quality.
Chemical Reactions Analysis
Types of Reactions
N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a similar structure but different functional groups.
2,2,6,6-Tetramethyl-3,5-heptanedionato: Another compound with a similar cyclohexene ring structure but different substituents.
Uniqueness
N,2,6,6-Tetramethylcyclohex-2-ene-1-carboxamide is unique due to its specific combination of a cyclohexene ring with multiple methyl groups and a carboxamide functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
807631-60-3 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
N,2,6,6-tetramethylcyclohex-2-ene-1-carboxamide |
InChI |
InChI=1S/C11H19NO/c1-8-6-5-7-11(2,3)9(8)10(13)12-4/h6,9H,5,7H2,1-4H3,(H,12,13) |
InChI Key |
LTHIQWSJFIEGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1C(=O)NC)(C)C |
Origin of Product |
United States |
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